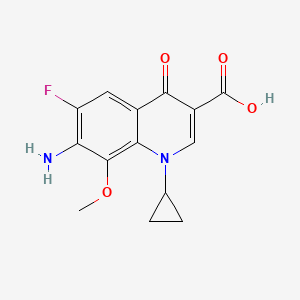

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid” is a chemical compound with the molecular formula C14H13FN2O4 . It is also known as “莫西沙星杂质” in Chinese .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, newer 1-cyclopropyl-1,4-dihydro-6-fluoro-7- (substituted secondary amino)-8-methoxy-5- (sub)-4-oxoquinoline-3-carboxylic acids were synthesized from 1,2,3,4-tetrafluoro benzene . Another synthetic route involves two processes: i) construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group and ii) introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem and Sigma-Aldrich . The InChI code is 1S/C14H13FN2O4/c1-21-13-10 (16)9 (15)4-7-11 (13)17 (6-2-3-6)5-8 (12 (7)18)14 (19)20/h4-6H,2-3,16H2,1H3, (H,19,20) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 292.27 . It is a solid at room temperature . The predicted density is 1.582±0.06 g/cm3 . The melting point is >237°C (dec.) and the predicted boiling point is 516.3±50.0 °C .Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

Research has focused on the synthesis of amino acid prodrugs of various quinolones, including 7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid derivatives, to enhance solubility and in vivo efficacy. For instance, Sanchez et al. (1992) demonstrated the preparation of amino acid prodrugs with significantly improved solubility compared to the parent quinolones, indicating potential for increased bioavailability and therapeutic effectiveness (Sanchez et al., 1992).

Antibacterial Activity and Applications

A series of studies have synthesized and evaluated various derivatives of this compound for their antibacterial properties. Ye (1995) synthesized derivatives exhibiting potent in vitro activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting the compound's utility in combating resistant bacterial strains (Ye, 1995).

Photochemical Stability and Degradation

The photochemical stability of this compound has been a subject of interest, particularly in the context of ciprofloxacin degradation. Torniainen et al. (1997) identified a major photodegradation product of ciprofloxacin, closely related to the chemical structure of interest, highlighting the importance of understanding photostability for the development of quinolone-based therapeutics (Torniainen et al., 1997).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of Moxifloxacin Impurity 18 is currently unknown. It is an impurity of Moxifloxacin , which is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV .

Pharmacokinetics

Its solubility in DMSO and methanol suggests it may have some bioavailability , but its absorption, distribution, metabolism, and excretion in the body are unknown .

Result of Action

The molecular and cellular effects of Moxifloxacin Impurity 18’s action are currently unknown .

Action Environment

Factors such as pH, temperature, and presence of other compounds could potentially affect its activity, but specific studies are lacking .

Análisis Bioquímico

Biochemical Properties

7-Amino-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic Acid plays a role in biochemical reactions primarily as an impurity in Moxifloxacin synthesis. It interacts with various enzymes and proteins involved in the metabolic pathways of fluoroquinolones. The compound is known to interact with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. These interactions inhibit the enzymes’ activity, leading to the disruption of bacterial DNA processes .

Cellular Effects

The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in bacterial cells, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks and the cessation of bacterial cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light. Long-term studies have shown that the compound can have sustained inhibitory effects on bacterial growth, although its potency may decrease over time due to degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, it can cause adverse effects such as gastrointestinal disturbances, hepatotoxicity, and nephrotoxicity. These toxic effects are likely due to the compound’s ability to induce oxidative stress and damage cellular components .

Metabolic Pathways

This compound is involved in the metabolic pathways of fluoroquinolones. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites. These metabolites can further interact with cellular components, potentially leading to additional biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be actively transported into bacterial cells via efflux pumps, which can affect its intracellular concentration and efficacy. Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells. The compound’s activity is influenced by its ability to penetrate the bacterial cell membrane and reach its target enzymes, DNA gyrase, and topoisomerase IV. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Propiedades

IUPAC Name |

7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c1-21-13-10(16)9(15)4-7-11(13)17(6-2-3-6)5-8(12(7)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMKHBDEIOYPRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N)F)C(=O)C(=CN2C3CC3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B583214.png)

![Ethanone, 1-[5,6-bis(methylene)-7-oxabicyclo[2.2.1]hept-2-yl]-, endo- (9CI)](/img/no-structure.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)